4-Ethylcyclohexanone

Catalog No.
S749926
CAS No.
5441-51-0
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylcyclohexanone

CAS Number

5441-51-0

Product Name

4-Ethylcyclohexanone

IUPAC Name

4-ethylcyclohexan-1-one

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h7H,2-6H2,1H3

InChI Key

OKSDJGWHKXFVME-UHFFFAOYSA-N

SMILES

CCC1CCC(=O)CC1

Canonical SMILES

CCC1CCC(=O)CC1

4-Ethylcyclohexanone is a cyclic ketone characterized by an ethyl group attached to the cyclohexanone ring at the fourth position. It has a molecular weight of approximately 126.1962 g/mol and a boiling point of 193 °C, with a melting point ranging from 87 to 88 °C . The density of this compound is about 0.913 g/cm³ at 20 °C .

Currently, there is no significant scientific research available on the specific mechanism of action of 4-Ethylcyclohexanone in biological systems.

  • Flammability: Flammable liquid. Flash point is 52 °C [].
  • Toxicity: Limited data available on its toxicity. However, as a ketone, it may irritate the skin, eyes, and respiratory system upon exposure [].
  • Reactivity: Can react exothermically with strong oxidizing agents [].

Safety Precautions:

  • Handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
  • Follow safe laboratory practices for handling flammable liquids.
  • Dispose of waste according to local regulations.

Organic Synthesis:

4-Ethylcyclohexanone serves as a valuable building block in various organic syntheses []. Its cyclic structure and ketone functional group make it a versatile intermediate for creating more complex molecules. Researchers utilize it in the synthesis of:

  • Fine chemicals: These are high-purity chemicals used in diverse applications, including pharmaceuticals, cosmetics, and agrochemicals [].
  • Pharmaceutical intermediates: These are compounds used in the production of drugs []. 4-Ethylcyclohexanone can be a key component in the synthesis of various drug molecules.

Analytical Chemistry:

Due to its well-defined properties, 4-Ethylcyclohexanone finds applications in analytical chemistry []. It can be used as:

  • Reference standard: This is a pure substance used to calibrate analytical instruments and ensure the accuracy of measurements [].
  • Solvent: In specific applications, 4-Ethylcyclohexanone can dissolve other compounds for analysis [].
Typical of ketones, including:

  • Nucleophilic Addition: Reacts with nucleophiles such as Grignard reagents or hydride reagents.
  • Oxidation: Can be oxidized to form corresponding carboxylic acids or esters.
  • Reduction: Can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions are significant in synthetic organic chemistry, allowing for the construction of more complex molecules.

Several methods exist for synthesizing 4-ethylcyclohexanone:

  • Alkylation of Cyclohexanone: This method involves the alkylation of cyclohexanone using ethyl halides in the presence of a base.
  • Hydrogenation of Phenol Derivatives: Another approach includes the hydrogenation of phenolic compounds followed by cyclization.
  • Catalytic Reactions: Utilizing catalysts in various reactions can also yield 4-ethylcyclohexanone effectively.

These synthesis methods highlight the versatility and accessibility of this compound in laboratory settings.

4-Ethylcyclohexanone finds applications in:

  • Solvent Industry: Used as a solvent for paints, coatings, and adhesives.
  • Chemical Intermediate: Serves as an intermediate in the synthesis of other organic compounds, particularly in pharmaceuticals and agrochemicals.
  • Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavorings.

These applications underline its importance in industrial chemistry.

Several compounds share structural similarities with 4-ethylcyclohexanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
CyclohexanoneC6H10OA simpler ketone without an ethyl substituent.
2-EthylcyclohexanoneC8H14OEthyl group at the second position; similar reactivity.
4-MethylcyclohexanoneC8H16OMethyl group instead of ethyl; different properties.

Uniqueness of 4-Ethylcyclohexanone

4-Ethylcyclohexanone stands out due to its specific placement of the ethyl group on the cyclohexanone ring, which influences its physical properties and reactivity compared to other similar compounds. Its applications in various industries further enhance its significance within organic chemistry.

XLogP3

1.9

Boiling Point

193.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

5441-51-0

Wikipedia

4-Ethylcyclohexanone

Dates

Modify: 2023-08-15
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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